molecular formula C15H20N2O5 B2365257 2-[(2-Methylpropan-2-yl)oxycarbonyl]spiro[3,4-dihydropyrrolo[1,2-a]pyrazine-1,3'-oxetane]-6-carboxylic acid CAS No. 2375261-51-9

2-[(2-Methylpropan-2-yl)oxycarbonyl]spiro[3,4-dihydropyrrolo[1,2-a]pyrazine-1,3'-oxetane]-6-carboxylic acid

Cat. No.: B2365257
CAS No.: 2375261-51-9
M. Wt: 308.334
InChI Key: DAOHRYAUEWNEOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-Methylpropan-2-yl)oxycarbonyl]spiro[3,4-dihydropyrrolo[1,2-a]pyrazine-1,3'-oxetane]-6-carboxylic acid is a useful research compound. Its molecular formula is C15H20N2O5 and its molecular weight is 308.334. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Catalysis

  • Silver-catalyzed 1,3-dipolar cycloaddition reactions involving compounds similar to the specified chemical have been used to synthesize oxetane/azetidine containing spirocycles. These reactions demonstrate significant yields, showcasing the chemical's role in efficient synthesis processes (Jones et al., 2016).

Multicomponent Reactions

  • The chemical has been involved in multicomponent reactions, like those described by Balamurugan et al. (2011), where it contributes to the synthesis of complex molecules in water. These reactions emphasize its utility in creating diverse chemical structures in a single synthetic operation (Balamurugan et al., 2011).

Reactivity and Derivative Synthesis

  • Research by Mohammadizadeh and Basti (2015) involved the synthesis of 3H-spiro[isobenzofuran-1,3'-pyrazole] derivatives, indicating the chemical's potential in creating novel compounds with potential applications in various fields (Mohammadizadeh & Basti, 2015).

Crystal Structure Analysis

  • Studies like those by Vishweshwar et al. (2002) explore the crystal structures of pyrazinecarboxylic acids, providing insights into the structural properties of compounds related to the specified chemical (Vishweshwar et al., 2002).

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]spiro[3,4-dihydropyrrolo[1,2-a]pyrazine-1,3'-oxetane]-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5/c1-14(2,3)22-13(20)17-7-6-16-10(12(18)19)4-5-11(16)15(17)8-21-9-15/h4-5H,6-9H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAOHRYAUEWNEOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(=CC=C2C13COC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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